molecular formula C9H8O4 B1375663 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 1163729-43-8

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No. B1375663
M. Wt: 180.16 g/mol
InChI Key: UELXHTVYZOVMKN-UHFFFAOYSA-N
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Description

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H8O3 . It belongs to the class of compounds known as benzofurans, which are organic compounds containing a benzene ring fused to a furan ring . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid consists of a benzofuran ring fused with a carboxylic acid group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds, including 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, can undergo various chemical reactions. For instance, a bifunctional aminoboronic acid facilitates intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis

    The compound has been synthesized through electrochemical sequential aryl radical cyclization-carboxylation using methyl 4-tert-butylbenzoate as an electron-transfer mediator. This process highlights its potential in organic synthesis and chemical engineering (Senboku, Michinishi, & Hara, 2011).

  • Synthesis Variants

    Other related analogues have also been synthesized, indicating the versatility and broad application of this compound in the creation of various chemical structures (Mori et al., 2020).

Biochemical and Pharmacological Applications

  • Antibacterial Activity

    Some derivatives of dihydrobenzofurans, which include structures related to 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, have been synthesized and shown to possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012).

  • Role in Plant Biology

    Investigations have shown that related compounds are involved in the cross-linking of plant cell walls, indicating a role in plant structure and integrity (Larsen, Andreasen, & Christensen, 2001).

Industrial and Analytical Applications

  • Liquid Chromatography Applications

    The compound has been involved in the development of high-performance liquid chromatographic methods, suggesting its use in analytical chemistry and quality control processes (Nozal et al., 2001).

  • Electrochemical Studies

    Electrochemical behavior studies of dihydroxybenzoic acids, including similar compounds, have implications in electrochemical sensors and batteries (Beginejad, Nematollahi, Varmaghani, & Shayani-Jam, 2013).

properties

IUPAC Name

5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELXHTVYZOVMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743211
Record name 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

CAS RN

1163729-43-8
Record name 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
S Brownstein, GW Burton, L Hughes… - The Journal of Organic …, 1989 - ACS Publications
The 100-MHz 13C NMR spectrum of (2fi, 4'fi, 8< R)-a:-tocopherol (natural vitamin E) has been completely assigned with theaid of a number of selectively deuteriated (2R, 4'ñ, 8'ñ)-a-…
Number of citations: 70 pubs.acs.org

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